3-(4-Ethoxyphenyl)-3-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}propanoic acid
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Overview
Description
3-(4-ETHOXYPHENYL)-3-[(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)FORMAMIDO]PROPANOIC ACID is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ETHOXYPHENYL)-3-[(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)FORMAMIDO]PROPANOIC ACID typically involves multiple steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the ethoxyphenyl group: This step may involve a Friedel-Crafts alkylation reaction.
Final assembly: The propanoic acid moiety is introduced through a series of condensation and hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl group.
Reduction: Reduction reactions could target the oxazole ring or the formamido group.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation products: Carboxylic acids, aldehydes.
Reduction products: Amines, alcohols.
Substitution products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Could be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The oxazole ring and formamido group are likely key functional groups involved in these interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-METHOXYPHENYL)-3-[(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)FORMAMIDO]PROPANOIC ACID
- 3-(4-HYDROXYPHENYL)-3-[(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)FORMAMIDO]PROPANOIC ACID
Uniqueness
The presence of the ethoxy group in 3-(4-ETHOXYPHENYL)-3-[(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)FORMAMIDO]PROPANOIC ACID may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C22H22N2O5 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-3-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C22H22N2O5/c1-3-28-17-11-9-15(10-12-17)18(13-19(25)26)23-22(27)20-14(2)29-24-21(20)16-7-5-4-6-8-16/h4-12,18H,3,13H2,1-2H3,(H,23,27)(H,25,26) |
InChI Key |
RUQBAXSNERZBNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C |
Origin of Product |
United States |
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